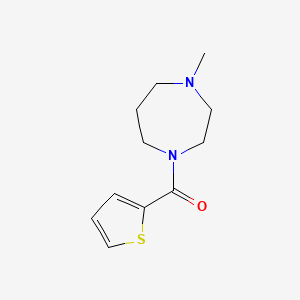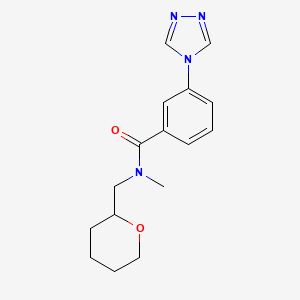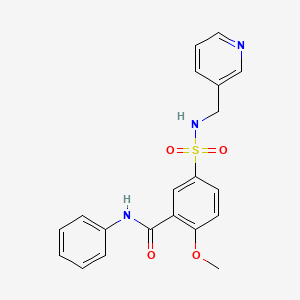
10-(2-Methyl-benzyl)-10H-acridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-Methyl-benzyl)-10H-acridin-9-one is an organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. The structure of this compound consists of an acridine core with a 2-methyl-benzyl group attached at the 10th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Methyl-benzyl)-10H-acridin-9-one typically involves the condensation of 2-methylbenzylamine with 9-chloroacridine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
10-(2-Methyl-benzyl)-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding acridone derivatives.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced acridine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the acridine ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Brominated or nitrated acridine derivatives.
Aplicaciones Científicas De Investigación
10-(2-Methyl-benzyl)-10H-acridin-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can inhibit the replication of certain viruses and bacteria.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mecanismo De Acción
The mechanism of action of 10-(2-Methyl-benzyl)-10H-acridin-9-one involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound primarily targets rapidly dividing cells, making it a potential candidate for anticancer therapy. Additionally, it can interact with various enzymes and proteins involved in DNA synthesis, further enhancing its inhibitory effects.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Uniqueness
10-(2-Methyl-benzyl)-10H-acridin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl-benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a promising candidate for further development in medicinal chemistry.
Propiedades
IUPAC Name |
10-[(2-methylphenyl)methyl]acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-15-8-2-3-9-16(15)14-22-19-12-6-4-10-17(19)21(23)18-11-5-7-13-20(18)22/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARPQKMXEGUHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341231 |
Source


|
| Record name | 10-(2-Methyl-benzyl)-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425646-81-7 |
Source


|
| Record name | 10-(2-Methyl-benzyl)-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5396183.png)
![N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B5396191.png)
![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5396200.png)
![2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B5396208.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine](/img/structure/B5396217.png)
![5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5396233.png)


![N-(2-ethoxyethyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5396253.png)
![1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-ol](/img/structure/B5396272.png)
![7-acetyl-3-(ethylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5396273.png)

![5-methyl-N-(2-morpholinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5396298.png)
